molecular formula C12H10ClN5O4S B11492108 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No.: B11492108
M. Wt: 355.76 g/mol
InChI Key: OBNDMFCXPYUHIZ-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with an amino group and a thiol group, linked to an acetamide moiety bearing a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as thiourea, the pyrimidine ring is constructed through cyclization reactions.

    Substitution Reactions: The amino and thiol groups are introduced via substitution reactions, often using reagents like ammonia and thiols under controlled conditions.

    Acetamide Formation: The acetamide moiety is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

    Final Coupling: The chloronitrophenyl group is attached through nucleophilic substitution reactions, often using chloronitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chloronitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide is unique due to the presence of the chloronitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10ClN5O4S

Molecular Weight

355.76 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide

InChI

InChI=1S/C12H10ClN5O4S/c13-7-2-1-6(18(21)22)3-8(7)15-11(20)5-23-12-16-9(14)4-10(19)17-12/h1-4H,5H2,(H,15,20)(H3,14,16,17,19)

InChI Key

OBNDMFCXPYUHIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=O)N2)N)Cl

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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